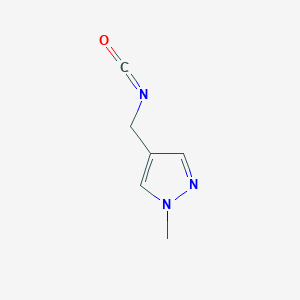

4-(isocyanatomethyl)-1-methyl-1H-pyrazole

Description

Significance of Isocyanate Functional Groups in Organic Synthesis and Materials Science

The isocyanate group, with the formula R−N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.org Isocyanates act as electrophiles, readily reacting with a variety of nucleophiles, a characteristic that is central to their broad utility. wikipedia.org The carbon atom in the -NCO group is susceptible to nucleophilic attack, leading to the formation of stable covalent bonds. crowdchem.net

The most prominent application of isocyanates is in the production of polyurethanes. youtube.comchemeurope.com This reaction involves the polyaddition of diisocyanates with polyols (compounds with multiple hydroxyl groups). chemeurope.com The resulting urethane (B1682113) linkages form the backbone of polyurethane polymers, which have widespread applications in foams, coatings, adhesives, and elastomers. crowdchem.netdoxuchem.com

Beyond polyurethanes, isocyanates react with amines to form urea (B33335) derivatives, and with water to produce an amine and carbon dioxide gas, a reaction utilized in the creation of polyurethane foams. wikipedia.orgyoutube.comdoxuchem.com This high reactivity, while beneficial, necessitates careful handling and specific reaction conditions. The versatility of the isocyanate group makes it an indispensable tool for polymer chemists and organic synthesists.

Table 1: Key Reactions of the Isocyanate Functional Group

| Reactant | Product | Linkage/Byproduct |

|---|---|---|

| Alcohol (-OH) | Urethane | Urethane linkage (-NH-CO-O-) |

| Amine (-NH2) | Urea | Urea linkage (-NH-CO-NH-) |

The Pyrazole (B372694) Heterocycle: Fundamental Structural Features and Research Relevance

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. wikipedia.orgbritannica.com This structure imparts a unique combination of chemical properties. The pyrazole ring is electron-rich and aromatic, which contributes to its stability. mdpi.comorientjchem.org It possesses both a slightly acidic pyrrole-like NH proton and a basic pyridine-like nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. mdpi.com

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.govglobalresearchonline.net Pyrazole derivatives exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. orientjchem.orgnih.govglobalresearchonline.net

In organic synthesis, the pyrazole ring is a versatile building block. mdpi.com Its different positions can be selectively functionalized, allowing for the construction of more complex molecular architectures. mdpi.commdpi.com The stability of the pyrazole ring allows it to be carried through various synthetic steps, making it a reliable component in multistep syntheses. youtube.com

Table 2: Properties of the Pyrazole Heterocycle

| Property | Description |

|---|---|

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. wikipedia.org |

| Aromaticity | 6 π-electron system, contributing to its stability. orientjchem.org |

| Acidity/Basicity | Amphoteric nature; can act as a weak acid or a weak base. mdpi.com |

| Reactivity | Can undergo electrophilic and nucleophilic substitution. A versatile scaffold for further functionalization. mdpi.com |

Positioning 4-(isocyanatomethyl)-1-methyl-1H-pyrazole within Contemporary Organic and Materials Chemistry

The compound this compound, with the CAS number 1174064-57-3, merges the reactive potential of the isocyanate group with the stable, functional pyrazole core. alfa-chemistry.com The methyl group at the N1 position of the pyrazole ring prevents tautomerism and provides a defined structural isomer. mdpi.com The isocyanatomethyl group at the C4 position places the reactive moiety on the carbon backbone of the heterocycle.

This specific arrangement positions this compound as a valuable intermediate or monomer in contemporary chemical synthesis. It can be envisioned as a building block for creating specialized polymers. The isocyanate group can participate in polymerization reactions to form polyurethanes or polyureas, while the pyrazole ring is incorporated into the polymer backbone or as a pendant group. This incorporation can bestow desirable properties on the final material, such as improved thermal stability, specific ligand-binding capabilities, or biological activity.

In the field of organic synthesis, this compound serves as a versatile reagent. The isocyanate can be used to link the pyrazole moiety to other molecules of interest, such as biomolecules or other synthetic intermediates. For example, pyrazoles have been investigated as blocking agents for isocyanates, where the pyrazole reversibly binds to the isocyanate, allowing for controlled reactivity at specific temperatures. researchgate.net This suggests that molecules like this compound could be used in designing advanced materials with tunable properties, such as self-healing polymers or stimuli-responsive coatings. The unique combination of a stable, functional heterocycle and a highly reactive group ensures its relevance in the ongoing development of novel materials and complex organic structures.

Structure

3D Structure

Properties

IUPAC Name |

4-(isocyanatomethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-4-6(3-8-9)2-7-5-10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVYTZFATAMHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isocyanatomethyl 1 Methyl 1h Pyrazole and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

The formation of the isocyanatomethyl group on the pyrazole (B372694) ring is the key transformation in the synthesis of the target molecule. This can be achieved through different chemical reactions, each with its own set of precursors and reaction conditions.

Nucleophilic Substitution Approaches for Isocyanate Formation

Nucleophilic substitution reactions provide a direct route to the isocyanate functionality from a suitable precursor. These methods rely on the displacement of a leaving group by a cyanate or a related nucleophile.

A plausible and direct approach for the synthesis of 4-(isocyanatomethyl)-1-methyl-1H-pyrazole involves the reaction of a 4-(halomethyl)-1-methyl-1H-pyrazole precursor with a cyanate salt. This reaction follows a standard SN2 mechanism.

In this proposed pathway, a compound such as 4-(chloromethyl)-1-methyl-1H-pyrazole or 4-(bromomethyl)-1-methyl-1H-pyrazole would be treated with a cyanate salt, for instance, sodium cyanate (NaOCN) or potassium cyanate (KOCN). The cyanate ion (OCN-) acts as the nucleophile, attacking the electrophilic carbon of the halomethyl group and displacing the halide ion.

Reaction Scheme:

The reaction of a primary amine with phosgene (B1210022) (COCl2) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) is a widely used and efficient method for the synthesis of isocyanates. organic-chemistry.org This approach would necessitate the preparation of 4-(aminomethyl)-1-methyl-1H-pyrazole as a key intermediate.

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of phosgene (or its in situ generated equivalent from triphosgene), followed by the elimination of two molecules of hydrogen chloride to form the isocyanate.

Reaction Scheme:

[Image of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole]

Multi-step Synthetic Strategies

Advanced Synthetic Techniques and Process Optimization

The efficient synthesis of pyrazole isocyanates, including this compound, relies on modern synthetic methods that offer scalability, safety, and high purity. Process optimization focuses on leveraging technologies like continuous flow reactors and developing robust catalytic systems that function under specific, controlled conditions.

Continuous Flow Reactor Methodologies for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazole derivatives, offering significant advantages over traditional batch processing. nih.govnih.gov This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov Key benefits include superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, improved yield, and higher product consistency. nih.gov

The application of flow chemistry to pyrazole synthesis has been demonstrated in various reaction types, including Knorr cyclocondensation, nih.gov reactions of ynones with hydrazines, nih.gov and [3+2] cycloaddition reactions. rsc.org These processes highlight the versatility of flow reactors in constructing the fundamental pyrazole scaffold, which is the precursor to compounds like this compound. The scalability of these systems makes them particularly attractive for producing these compounds on an industrial scale.

Catalytic Systems and Anhydrous Conditions in Pyrazole Isocyanate Synthesis

The synthesis of the pyrazole ring, the core of this compound, is often accomplished through cyclocondensation reactions, which can be significantly enhanced by catalysis. A variety of catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to improve reaction efficiency, yield, and regioselectivity. organic-chemistry.orgbohrium.com For example, the classic Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is typically performed under acidic conditions. jk-sci.com

Modern catalytic methods offer milder and more selective routes. Transition-metal catalysts based on palladium, rhodium, and copper have been employed for the synthesis of highly substituted pyrazoles. organic-chemistry.orgrsc.org Iodine-mediated or catalyzed reactions also provide an effective pathway for constructing pyrazole derivatives from precursors like aldehyde hydrazones. nih.gov Furthermore, silica-functionalized materials have been developed as heterogeneous catalysts, offering advantages such as ease of separation and reusability. bohrium.com

The final step in the synthesis of a pyrazole isocyanate involves the introduction of the highly reactive isocyanate (–N=C=O) group. This functional group is extremely sensitive to moisture, readily reacting with water to form an unstable carbamic acid, which then decomposes to an amine. Therefore, the synthesis and handling of pyrazole isocyanates necessitate strictly anhydrous (water-free) conditions. The use of dry solvents, inert atmospheres (e.g., nitrogen or argon), and carefully dried reagents is paramount to prevent the degradation of the isocyanate product and ensure high yields and purity. The choice of catalytic system must also be compatible with these anhydrous requirements.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Acid Catalyst | Catalytic Acid | Knorr Pyrazole Synthesis | jk-sci.com |

| Metal Catalyst | Silver (Ag) | Cyclization/Rearrangement | nih.gov |

| Metal Catalyst | Palladium (Pd) | Four-Component Coupling | organic-chemistry.org |

| Non-Metal Catalyst | Iodine (I₂) | Oxidative Cyclization | nih.gov |

| Heterogeneous | Cerium-based | Cyclocondensation | rsc.org |

Diversification of Pyrazole Isocyanate Structures through Directed Synthesis

Creating a diverse library of pyrazole isocyanate analogues requires precise control over the synthetic process. Directed synthesis strategies allow for the regioselective placement of functional groups on the pyrazole ring and the introduction of the isocyanate moiety or its sulfur analogue, the isothiocyanate, through various chemical transformations.

Strategies for Regioselective Functionalization of Pyrazole Rings

Regioselectivity—the control of where substituents are placed on the pyrazole ring—is a cornerstone of synthesizing specific isomers like this compound. The substitution pattern is often determined during the initial ring-forming cyclocondensation reaction. The choice of unsymmetrical starting materials, such as 1,3-diketones, and the reaction conditions can direct the formation of one regioisomer over another. nih.govresearchgate.net For example, the reaction of enaminones with aryl hydrazines can produce regioselective compounds in high yields. nih.gov

Post-synthesis modification of the pyrazole ring is another powerful strategy. Transition-metal-catalyzed C-H functionalization has emerged as a versatile tool for directly installing functional groups at specific positions on a pre-formed pyrazole ring, often with high regioselectivity. rsc.org This avoids the need to carry functional groups through the entire synthetic sequence. Additionally, electrophilic substitution reactions can be directed by the existing substituents on the ring. For instance, a direct C-4 thiocyanation of the pyrazole skeleton has been achieved using an electrophilic thiocyanation approach, demonstrating the feasibility of selectively functionalizing the 4-position. beilstein-journals.org The interplay of reaction conditions, such as the base used during methylation, can also influence the regiochemical outcome. nih.gov

| Method | Description | Key Feature | Reference |

| Cyclocondensation | Reaction of unsymmetrical 1,3-dicarbonyls with hydrazines. | Control of starting materials dictates isomer formation. | nih.gov |

| C-H Functionalization | Direct introduction of functional groups onto the pyrazole ring using transition-metal catalysts. | High regioselectivity on pre-formed rings. | rsc.org |

| Electrophilic Substitution | Introduction of electrophiles (e.g., -SCN) at specific positions. | Directed by existing ring substituents. | beilstein-journals.org |

Synthesis of Isocyanate-Generating Pyrazole Derivatives via Rearrangements (e.g., Lossen Rearrangement)

Rearrangement reactions provide a classic and effective method for converting carboxylic acid derivatives into isocyanates. The Lossen rearrangement is a prime example, transforming a hydroxamic acid into an isocyanate. wikipedia.orgrsc.org This method is a phosgene-free route to isocyanates and proceeds under mild conditions. researchgate.net

The synthetic sequence to generate a pyrazole isocyanate via the Lossen rearrangement would typically begin with a pyrazole-containing carboxylic acid, such as 1-methyl-1H-pyrazole-4-carboxylic acid. This starting material is first converted into an activated form, often an acyl hydroxamate. wikipedia.org Upon treatment with a base or heat, this intermediate undergoes a concerted rearrangement where the pyrazole-methyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of a leaving group, to yield the desired pyrazole isocyanate. wikipedia.org Recent advancements have shown that the Lossen rearrangement can be initiated directly from free hydroxamic acids, offering a more streamlined process. rsc.orgresearchgate.net Other rearrangements, such as the Curtius rearrangement (from an acyl azide) or the Hofmann rearrangement (from a primary amide), represent alternative pathways to generate the isocyanate functionality on a pyrazole scaffold.

Synthesis of Pyrazole-Based Isothiocyanates

Pyrazole-based isothiocyanates, the sulfur analogues of isocyanates, are also important synthetic targets. nih.gov The isothiocyanate (–N=C=S) group can be introduced onto the pyrazole ring using several methods. A common approach involves the reaction of an aminopyrazole with a thiophosgene equivalent, such as thiophosgene itself or carbon disulfide in the presence of a base.

For example, a series of novel pyrazole isothiocyanates were synthesized for herbicidal activity screening. nih.gov The synthesis involved combining substituted pyrazoles with isothiocyanates, indicating that the isothiocyanate group can also be part of one of the reactants in a ring-forming reaction. nih.gov In another approach, multi-substituted aminopyrazoles can be constructed in a three-component reaction using hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds as substrates. tandfonline.com This highlights the versatility of the isothiocyanate group as a building block in pyrazole synthesis. Furthermore, direct functionalization of the pyrazole ring can yield thiocyanated pyrazoles, which can be precursors to isothiocyanates. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 4 Isocyanatomethyl 1 Methyl 1h Pyrazole

Electrophilic Nature of the Isocyanate Moiety and Reactivity Trends

The isocyanate functional group is characterized by a central carbon atom double-bonded to both an oxygen atom and a nitrogen atom. The high electronegativity of oxygen and nitrogen creates a significant dipole moment, rendering the central carbon atom electron-deficient and thus highly electrophilic. researchgate.net This inherent electrophilicity makes the isocyanate group in 4-(isocyanatomethyl)-1-methyl-1H-pyrazole susceptible to attack by a wide range of nucleophiles. researchgate.net

Nucleophilic Addition Reactions

The principal reaction pathway for isocyanates involves nucleophilic addition across the C=N double bond. This reactivity is harnessed to form a variety of stable covalent linkages, most notably ureas and carbamates.

This compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is typically rapid and efficient, often proceeding at room temperature without the need for a catalyst. bioorganic-chemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the stable urea (B33335) derivative. researchgate.netresearchgate.net This transformation is a cornerstone in the synthesis of various compounds, including those with potential biological activity. nih.gov The synthesis of pyrazolyl-ureas often involves the reaction of a pyrazole-containing isocyanate with an appropriate amine. nih.gov

| Amine Reactant | Typical Solvent | Typical Conditions | Product Type |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., Hexylamine) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature, 1-2 hours | N,N'-disubstituted urea |

| Primary Aromatic Amine (e.g., Aniline) | Dichloromethane (DCM), Dimethylformamide (DMF) | Room Temperature, requires longer reaction time | N,N'-disubstituted urea |

| Secondary Amine (e.g., Piperidine) | Dichloromethane (DCM) | Room Temperature, efficient reaction | N,N,N'-trisubstituted urea |

In a similar fashion, alcohols can act as nucleophiles, attacking the isocyanate group to yield carbamates, which are also known as urethanes. This reaction is fundamental to the production of polyurethane polymers. nih.gov The reaction of this compound with an alcohol proceeds via the addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. psu.edu This reaction may require elevated temperatures or the use of a catalyst, such as a tertiary amine or an organotin compound, to achieve a practical reaction rate. banglajol.info

| Alcohol Reactant | Typical Catalyst | Typical Conditions | Product Type |

|---|---|---|---|

| Primary Alcohol (e.g., Methanol, Ethanol) | Tertiary Amine (e.g., Triethylamine) or Organotin compound | 25-80°C | N-substituted carbamate (B1207046) (Urethane) |

| Secondary Alcohol (e.g., Isopropanol) | Organotin compound (e.g., Dibutyltin dilaurate) | Elevated Temperature (>60°C) | N-substituted carbamate (Urethane) |

| Phenol | Base (e.g., Triethylamine) | Elevated Temperature | N-substituted carbamate (Urethane) |

Polymerization and Crosslinking Reactions

The reactivity of the isocyanate group allows this compound to be used as a monomer or crosslinking agent in polymerization reactions, most notably in the formation of polyurethanes and for surface functionalization.

Polyurethanes are synthesized through the step-growth polymerization of di- or polyisocyanates with polyols (molecules with two or more hydroxyl groups). nih.gov While this compound is a monoisocyanate, related pyrazole (B372694) compounds are used as "blocking agents" for diisocyanates in polyurethane synthesis. bohrium.comresearchgate.net In such systems, a diisocyanate is first reacted with a pyrazole derivative to form a thermally reversible blocked isocyanate. researchgate.net At a specific deblocking temperature, the pyrazole is released, regenerating the highly reactive isocyanate, which then rapidly reacts with a polyol to form the polyurethane network. bohrium.comresearchgate.net This technique allows for one-component polyurethane systems with controlled curing profiles, where the reaction is initiated by heat. researchgate.net

The reaction between an isocyanate and a thiol to form a thiocarbamate is recognized as a type of "click" reaction. researchgate.netrsc.org This classification is due to its high efficiency, rapid reaction rate (often complete in minutes at room temperature), and lack of side products, which are hallmarks of click chemistry. rsc.org The reaction is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org

This thiol-isocyanate click reaction is a powerful tool for bioconjugation and material assembly. nih.gov The high reactivity and specificity of the thiol group, particularly the cysteine residue in proteins, make it an excellent target for modification. nih.gov By reacting this compound with thiol-containing biomolecules or thiol-functionalized surfaces, stable conjugates and advanced materials can be assembled with high precision and under mild conditions. researchgate.netacs.org

Nucleophilic Substitution Reactions Involving the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The general mechanism involves the nucleophilic addition to the carbon-nitrogen double bond, followed by proton transfer to the nitrogen atom.

Reaction with Amines: Primary and secondary amines react readily with this compound to form substituted ureas. This reaction is typically rapid and exothermic.

Reaction with Alcohols and Thiols: Alcohols react with the isocyanate to yield carbamates (urethanes), while thiols produce thiocarbamates. These reactions may require heating or catalysis, depending on the nucleophilicity of the alcohol or thiol and the steric hindrance around the isocyanate group.

The general reactivity of isocyanates is enhanced by electron-withdrawing groups attached to them, which increase the electrophilicity of the carbonyl carbon. nih.gov Conversely, electron-donating groups decrease reactivity. nih.gov

| Nucleophile | Product | General Reaction Conditions |

| Primary/Secondary Amine | Substituted Urea | Typically rapid at room temperature |

| Alcohol | Carbamate (Urethane) | Often requires heat or catalyst |

| Thiol | Thiocarbamate | May require heat or catalyst |

This table presents the expected products from the reaction of this compound with various nucleophiles based on general isocyanate reactivity.

Hydrolysis Sensitivity and Degradation Pathways in Aqueous Media

Isocyanates are known to be sensitive to moisture. The hydrolysis of this compound in an aqueous medium is expected to proceed through a distinct pathway. The initial step is the reaction with water to form an unstable carbamic acid intermediate. This intermediate then readily decarboxylates (loses CO2) to yield the corresponding primary amine, 4-(aminomethyl)-1-methyl-1H-pyrazole.

Expected Hydrolysis Pathway:

This compound + H₂O → [1-methyl-1H-pyrazol-4-yl)methyl]carbamic acid

[(1-methyl-1H-pyrazol-4-yl)methyl]carbamic acid → 4-(aminomethyl)-1-methyl-1H-pyrazole + CO₂

4-(aminomethyl)-1-methyl-1H-pyrazole + this compound → N,N'-bis((1-methyl-1H-pyrazol-4-yl)methyl)urea

Comparative Reactivity Studies with Related Pyrazole Derivatives

The electronic nature of substituents on the pyrazole ring can significantly influence the reactivity of the isocyanate group. Electron-withdrawing groups on the pyrazole ring would increase the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

For instance, the presence of a nitro group on the pyrazole ring would be expected to accelerate nucleophilic attack on the isocyanate, while an amino or methoxy (B1213986) group would likely slow it down. The position of the substituent would also play a role in its electronic influence.

Aminomethyl Pyrazoles: The primary amine analogue, 4-(aminomethyl)-1-methyl-1H-pyrazole, is a nucleophile. Its reactivity is centered on the lone pair of electrons on the nitrogen atom. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. As mentioned in section 3.5, it can also react with the parent isocyanate to form a urea derivative.

Halomethyl Pyrazoles: In contrast, 4-(halomethyl)-1-methyl-1H-pyrazoles are electrophilic at the methylene (B1212753) carbon due to the electron-withdrawing nature of the halogen. They are susceptible to nucleophilic substitution reactions where the halogen acts as a leaving group. The reactivity of these compounds would follow the order I > Br > Cl > F for the leaving group ability of the halide.

| Compound Type | Functional Group | Primary Reactive Site | Typical Reactions |

| Isocyanatomethyl Pyrazole | -CH₂-NCO | Isocyanate Carbon (Electrophile) | Nucleophilic addition |

| Aminomethyl Pyrazole | -CH₂-NH₂ | Amine Nitrogen (Nucleophile) | Reaction with electrophiles |

| Halomethyl Pyrazole | -CH₂-X (X=Cl, Br, I) | Methylene Carbon (Electrophile) | Nucleophilic substitution |

This table provides a comparative overview of the reactivity of this compound and its aminomethyl and halomethyl analogues.

Cascade Reactions of Nitrogen-Substituted Isocyanates in Heterocyclic Chemistry

While the target molecule is a C-substituted isocyanate, the field of N-substituted isocyanates provides insights into cascade reactions for the synthesis of heterocyclic compounds. researchgate.netrsc.org In these reactions, an in-situ generated N-isocyanate can undergo a series of intramolecular reactions, often involving nucleophilic attack and cyclization, to rapidly build complex heterocyclic scaffolds. researchgate.netrsc.org These processes are valuable for creating diverse molecular architectures, including those containing the N-N-CO motif, which is prevalent in agrochemicals and pharmaceuticals. researchgate.net

Applications in Materials Science and Polymer Chemistry

Role as a Versatile Building Block in Complex Material Synthesis

In the synthesis of complex materials, molecules that offer multiple, distinct reactive sites are known as versatile building blocks. 4-(isocyanatomethyl)-1-methyl-1H-pyrazole fits this description perfectly. Its isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols (polyols) and amines, to form urethane (B1682113) or urea (B33335) linkages, respectively. This reactivity is fundamental to the creation of a vast range of polymers.

Simultaneously, the pyrazole (B372694) ring can be functionalized or can interact with other components in a polymer matrix, influencing properties like thermal stability, adhesion, and reactivity. This dual nature allows chemists to design and construct complex, functional molecular systems and advanced polymer architectures, such as metal-organic frameworks (MOFs) and other hybrid materials. dntb.gov.uarsc.org The strategic design of such building blocks is crucial for engineering nanostructures and modulating materials at the molecular level. semanticscholar.org

Development of Advanced Polymeric Systems

The development of advanced polymers is driven by the demand for materials with enhanced performance, functionality, and sustainability. nih.gov The incorporation of this compound and similar pyrazole derivatives into polymer chains allows for the precise control over the final properties of the material, leading to the development of sophisticated polymeric systems for specialized applications.

Polyurethanes are a highly versatile class of polymers used extensively in coatings, adhesives, and foams. nih.gov These materials are typically synthesized through the reaction of a diisocyanate or polyisocyanate with a polyol. The properties of the resulting polyurethane are highly dependent on the specific chemical structures of the isocyanate and polyol used.

The use of pyrazole-containing isocyanates is particularly significant in the formulation of one-component (1K) heat-curable coatings. pcimag.com In these systems, the isocyanate group is "blocked" by the pyrazole, rendering it inert at room temperature. Upon heating, the pyrazole is released, regenerating the reactive isocyanate group, which then crosslinks with the polyol to form a durable polyurethane network. This technology is critical for applications like automotive clearcoats, which require exceptional durability, chemical resistance, and aesthetic finish. mdpi.comproquest.com Research has demonstrated that pyrazole-based blocked isocyanates lead to less yellowing compared to other blocking agents like oximes, a crucial advantage for protective clearcoats. mdpi.com

Thermosetting polymers are materials that, once cured by heat, become permanently hardened. The blocked isocyanate technology enabled by pyrazole derivatives is a prime example of creating thermosetting polyurethane systems. daneshyari.com The curing process, initiated by heat, involves the deblocking of the isocyanate and subsequent crosslinking, forming a rigid, three-dimensional network that cannot be remelted.

Furthermore, this temperature-activated deblocking mechanism makes these materials inherently thermoresponsive. rsc.orgmdpi.com Thermoresponsive polymers exhibit a sharp change in their physical properties in response to a change in temperature. In this case, the polymer system transitions from a stable, unreactive liquid or solid at ambient temperature to a reactive, crosslinking system at a specific, elevated temperature. This "smart" behavior is highly desirable for applications requiring controlled curing, such as in advanced adhesives where the bonding process needs to be triggered on demand.

Blocked Isocyanate Technology in Advanced Coatings and Adhesives

Blocked isocyanate technology is a cornerstone of modern high-performance coatings and adhesives. It allows for the formulation of stable, one-component systems that cure only when subjected to heat, simplifying application and reducing waste. pcimag.com This avoids the need for mixing two separate components immediately before use, which is typical for many high-performance polyurethane systems.

A variety of chemical compounds can be used to block isocyanates, with the choice of blocking agent being critical as it dictates the temperature at which the deblocking and subsequent curing will occur. Pyrazole and its derivatives have attracted significant attention as highly effective blocking agents. nih.gov They offer a favorable balance of stability at storage temperatures and reactivity at desired curing temperatures. mdpi.com

Different substituents on the pyrazole ring can be used to fine-tune the deblocking temperature over a wide range, typically from 85°C to 200°C. mdpi.com This allows formulators to design coating and adhesive systems tailored to specific substrates and industrial processes. For example, a lower curing temperature is highly desirable in automotive manufacturing to reduce energy consumption and allow for the coating of heat-sensitive materials. researchgate.net

| Blocking Agent | Typical Deblocking Temperature Range (°C) |

|---|---|

| Diethyl Malonate | 90 - 110 |

| 3,5-Dimethylpyrazole (DMP) | 110 - 120 |

| Methyl Ethyl Ketoxime (MEKO) | 140 - 160 |

| ε-Caprolactam | 160 - 180 |

| Phenols | 120 - 160 |

This table presents typical deblocking temperature ranges for common isocyanate blocking agents, illustrating the intermediate reactivity of pyrazole derivatives.

The deblocking of a pyrazole-blocked isocyanate is a thermally driven equilibrium reaction. pcimag.com When the temperature is increased, the equilibrium shifts, favoring the dissociation of the blocking agent and the regeneration of the free isocyanate group. This free isocyanate is then available to react with a polyol or other co-reactant to cure the system. rsc.org

There are two generally accepted mechanisms for the reaction between a blocked isocyanate and a nucleophile (like a hydroxyl group):

Elimination-Addition: The blocked isocyanate first dissociates to release the free isocyanate and the pyrazole blocking agent. The free isocyanate then reacts with the hydroxyl group. rsc.org

Addition-Elimination: The hydroxyl group directly attacks the blocked isocyanate, forming an unstable intermediate which then decomposes to form the urethane linkage and release the pyrazole blocking agent. rsc.org

The actual mechanism can depend on the specific reactants and conditions. Researchers use techniques like Fourier Transform Infrared (FT-IR) spectroscopy, Differential Scanning Calorimetry (DSC), and rheological measurements to study these deblocking and curing kinetics. nih.govmdpi.com By analyzing the disappearance of hydroxyl groups and the increase in material viscosity or modulus, scientists can characterize the curing process precisely. proquest.comgrafiati.com This control over the curing profile is essential for achieving desired final properties in the coating or adhesive, such as hardness, scratch resistance, and adhesion. mdpi.com Studies on automotive clearcoats have shown that the structure of the pyrazole derivative significantly affects the curing dynamics and the final mechanical properties of the cured film. mdpi.com

Dynamic Covalent Chemistry via Thermally Reversible Pyrazole-Urea Bonds

Dynamic covalent chemistry utilizes reversible chemical bonds to create materials that can adapt their structure and properties in response to external stimuli, such as heat. The reaction between isocyanates and pyrazoles forms pyrazole-urea bonds (PzUBs), which have been identified as a form of dynamic covalent bond. This reversibility is the foundation for creating responsive and recyclable materials. nih.gov

Poly(pyrazole-ureas) (PPzUs), synthesized through the polyaddition reaction of pyrazoles and diisocyanates, exhibit excellent mechanical properties and can be recycled upon heating. nih.gov The thermal reversibility of the pyrazole-urea bond allows the polymer network to disassociate and reassociate, enabling reprocessing and healing. For instance, crosslinked poly(pyrazole-ureas) can be recycled by heating to approximately 130 °C. nih.gov Theoretical studies have shown that the unique aromatic character of the pyrazole ring and an N-assisting intramolecular hydrogen transfer process are responsible for the bond's reversibility. nih.gov This property allows for the molecular-level blending of different polymers, such as polyurea and polyurethane, by leveraging the dynamic nature of the PzUBs. nih.gov

The dissociation of the pyrazole-urea bond regenerates the parent pyrazole and isocyanate groups. researchgate.net This equilibrium shift upon heating allows the material to flow or be remolded. Upon cooling, the bonds reform, restoring the material's properties. This cycle of dissociation and reassociation is central to the application of these materials in self-healing and recyclable polymers.

Table 1: Thermal Properties of Poly(pyrazole-ureas)

| Property | Value | Description |

|---|---|---|

| Recycling Temperature | ~130 °C | Temperature at which crosslinked PPzUs can be successfully reprocessed. nih.gov |

| Bond Type | Pyrazole-Urea Bond (PzUB) | A dynamic covalent bond that exhibits thermal reversibility. nih.gov |

| Reversibility Mechanism | Thermal Dissociation | The bond breaks upon heating and reforms upon cooling. researchgate.net |

Functionalization of Polymer Surfaces

The isocyanate group of this compound is highly reactive toward nucleophiles like amines and alcohols, making it an effective tool for grafting molecules onto polymer surfaces. This functionalization can be achieved through various strategies to tailor surface properties such as wettability, biocompatibility, and adhesion. cmu.edu

Surface-Initiated Polymerization Strategies

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense layer of end-tethered polymers known as a polymer brush. cmu.edu This method allows for precise control over the thickness and density of the grafted polymer layer.

The process involves immobilizing a polymerization initiator onto the surface. This compound can be used to anchor an initiator molecule that possesses a hydroxyl or amine group. The isocyanate group reacts with the surface's functional groups (or with a functional group on the initiator), covalently bonding the initiator to the substrate. Subsequently, a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP), is employed to grow polymer chains from these anchored initiators. cmu.edusemanticscholar.org

This strategy enables the creation of well-defined polymer brushes on various substrates, including silicon wafers, gold, and natural fibers. semanticscholar.orgresearchgate.net The properties of the resulting surface are determined by the nature of the grafted polymer. For example, grafting hydrophilic polymers can enhance wettability, while grafting biocompatible polymers can improve performance in biomedical applications. cmu.edu

Post-Polymerization Modification using Blocked Isocyanates

In many applications, the high reactivity of isocyanates can be a disadvantage, leading to unwanted side reactions, particularly with moisture. To overcome this, the isocyanate group can be "blocked" by reacting it with a blocking agent. The pyrazole moiety in this compound can itself be considered part of a blocked isocyanate system, where the pyrazole acts as the blocking group. rsc.orgresearchgate.net

Blocked isocyanates offer improved stability, making the functional polymers easier to handle and purify. rsc.org The isocyanate group is protected and can be regenerated, or "de-blocked," by applying heat. usm.edu The deblocking temperature depends on the specific blocking agent used. Pyrazole derivatives are effective blocking agents, and their deblocking temperatures can be tuned by altering the substituents on the pyrazole ring. mdpi.com

This approach is highly valuable for post-polymerization modification, where a pre-formed polymer is functionalized. A polymer containing hydroxyl or amine groups can be reacted with a pyrazole-blocked isocyanate at an elevated temperature (e.g., 130 °C). rsc.orgresearchgate.net At this temperature, the blocking agent (pyrazole) is released, and the free isocyanate reacts with the polymer to form a stable urethane or urea linkage. This method allows for the precise introduction of functional groups onto a polymer chain or surface under controlled conditions. morressier.com The use of blocked isocyanates is a versatile tool for creating tailor-made polymers with specific functionalities for a wide range of applications. rsc.org

Table 2: Deblocking Temperatures for Pyrazole-Based Blocked Isocyanates

| Blocking Agent | Deblocking Onset Temperature (°C) | Notes |

|---|---|---|

| Unsubstituted Pyrazole | Varies (~110-160 °C) | Temperature can be influenced by the isocyanate structure and analytical method. |

| 3,5-Dimethylpyrazole | Generally higher than unsubstituted pyrazole | The electron-donating methyl groups stabilize the bond to the isocyanate, requiring more energy for deblocking. amazonaws.com |

| Other Substituted Pyrazoles | ~85 to 200 °C | The deblocking temperature can be adjusted by varying the substituents on the pyrazole ring. mdpi.com |

Applications in Agrochemical and Industrial Chemistry

Utility as an Intermediate in Agrochemical Synthesis

The 1-methyl-1H-pyrazole moiety is a cornerstone in the synthesis of modern agrochemicals, especially fungicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acyl group, in particular, has been identified as a critical component in several highly successful commercial fungicides. mdpi.com This structural motif is a key intermediate for synthesizing a new generation of amide fungicides that exhibit potent biological activity. google.com

The isocyanate group (-N=C=O) on 4-(isocyanatomethyl)-1-methyl-1H-pyrazole is an electrophilic functional group that readily reacts with nucleophiles such as alcohols, amines, and thiols. This reactivity makes it an exceptionally useful intermediate for covalently linking the pyrazole (B372694) core to other molecular fragments, thereby creating more complex structures with tailored agrochemical properties. This process is fundamental in creating libraries of new compounds for screening as potential pesticides.

Examples of Commercial Fungicides Based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Core:

Isopyrazam

Sedaxane

Bixafen

Fluxapyroxad

Benzovindiflupyr

These compounds underscore the importance of the substituted 1-methyl-1H-pyrazole scaffold as a precursor for high-value agrochemical products. mdpi.com

Research on Pyrazole Isocyanate Derivatives in Pesticide and Herbicide Development

Research has actively explored pyrazole derivatives, including those with isocyanate and isothiocyanate functionalities, for their potential as pesticides and herbicides. ccspublishing.org.cnclockss.org The pyrazole ring is a recognized active fragment that confers broad-spectrum biological activities. ccspublishing.org.cn

A study focused on a series of novel pyrazole isothiocyanates demonstrated their significant herbicidal properties. mdpi.com Several of these synthesized compounds exhibited excellent herbicidal activities against a range of both monocotyledonous and dicotyledonous weeds. mdpi.com This research suggests that the reaction of a pyrazole intermediate with an electrophilic system to create isothiocyanate analogues is a viable strategy for discovering new, highly active herbicides. mdpi.com

| Compound | Target Weed | EC₅₀ (µg/mL) |

|---|---|---|

| Compound 3-1 | Echinochloa crusgalli L. (Barnyard grass) | 64.32 |

| Cyperus iria L. (Rice flatsedge) | 65.83 | |

| Dactylis glomerata L. (Orchardgrass) | 62.42 | |

| Trifolium repens L. (White clover) | 67.72 | |

| Compound 3-7 | Echinochloa crusgalli L. (Barnyard grass) | 65.33 |

| Cyperus iria L. (Rice flatsedge) | 64.90 | |

| Dactylis glomerata L. (Orchardgrass) | 59.41 | |

| Trifolium repens L. (White clover) | 67.41 |

The data indicate that compounds 3-1 and 3-7 are effective against all four tested weed species, making them potential lead compounds for further optimization in herbicide development. mdpi.com Other research has also highlighted the potential of pyrazole derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key enzyme target for many commercial herbicides. clockss.orgnih.gov Furthermore, various pyrazole compounds have been developed and commercialized as insecticides, acting as chloride or sodium channel blockers. clockss.orgnih.gov

Role of Related Pyrazole Compounds in Nitrification Inhibition Technologies

In agriculture, nitrogen loss from fertilizers is a significant economic and environmental issue, contributing to water pollution via nitrate (B79036) (NO₃⁻) leaching and greenhouse gas emissions through nitrous oxide (N₂O). nih.govnih.gov Nitrification inhibitors are chemical compounds that slow the microbial conversion of stable ammonium (B1175870) (NH₄⁺) to mobile nitrate (NO₃⁻). nih.gov

Several pyrazole derivatives, particularly dimethylpyrazole (DMP) compounds, are highly effective nitrification inhibitors and are used globally. nih.gov These compounds delay the oxidation of ammonium by inhibiting the growth and activity of ammonia-oxidizing bacteria (AOB). nih.govresearchgate.net The mechanism of action involves the chelation of copper (Cu²⁺) ions. nih.govresearchgate.net Copper is an essential cofactor for the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. nih.govresearchgate.net By forming stable complexes with copper, these pyrazole-based inhibitors effectively inactivate the enzyme. nih.gov

| Compound Name | Abbreviation | Primary Function | Mechanism of Action |

|---|---|---|---|

| 3,4-dimethyl-1H-pyrazole dihydrogen phosphate | DMPP | Reduces N losses by delaying NH₄⁺ oxidation. nih.gov | Inhibits ammonia monooxygenase (AMO) enzyme by chelating its essential copper (Cu²⁺) cofactor. nih.govresearchgate.net |

| 2-(3,4-dimethyl-1H-pyrazol-1-yl)-succinic acid | DMPSA | A newer NI designed for improved stability and reduced volatility. uco.es | Similar to DMPP, acts as a copper chelator to inhibit AMO activity. nih.govehu.es |

The application of DMPP has been shown to reduce cumulative nitrate-N leaching losses by 57.5% to 63.3% compared to untreated urea (B33335) fertilizer. nih.gov This not only improves nitrogen use efficiency for crops but also protects groundwater from nitrate contamination. nih.gov

Applications of Pyrazole Derivatives in Coordination Chemistry as Ligand Precursors

The field of coordination chemistry extensively utilizes pyrazole and its derivatives as ligands for the synthesis of metal complexes. researchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as electron-pair donors, allowing them to coordinate with a wide variety of metal ions. researchgate.netpen2print.org This has led to the creation of coordination compounds with diverse structures and properties, from mononuclear to polynuclear complexes. researchgate.netresearchgate.net

Pyrazole-based ligands are attractive for several reasons:

Versatile Coordination Modes: They can bind to metals as neutral monodentate ligands or, after deprotonation, as anionic bridging ligands. researchgate.net

Tunable Properties: The pyrazole ring can be easily functionalized at various positions, allowing for fine-tuning of the electronic and steric properties of the resulting ligand and its metal complex.

Formation of Stable Complexes: Pyrazoles form stable coordination complexes with numerous transition metals, with pyrazole-containing copper complexes being a subject of particular interest. researchgate.net

While the isocyanate group of this compound is not typically involved in direct metal coordination, the compound serves as an excellent precursor for more complex ligands. The isocyanate can be reacted with other molecules containing functional groups (e.g., -OH, -NH₂, -SH) that can also coordinate to metals. This allows for the synthesis of polydentate ligands, where the pyrazole ring acts as one of the binding sites in a larger chelating system. Researchers have successfully synthesized and characterized coordination complexes of cadmium(II), copper(II), and iron(II) using ligands derived from pyrazole acetamides. nih.gov

Research Directions in Medicinal Chemistry and Biological Applications

Exploration as a Precursor for Bioactive Molecules

The pyrazole (B372694) nucleus is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scispace.comresearchgate.net As a synthon, 4-(isocyanatomethyl)-1-methyl-1H-pyrazole provides a direct route to introduce the 1-methyl-1H-pyrazole-4-methyl moiety into larger molecules. The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity is fundamental to its application in creating libraries of compounds for biological screening.

The synthesis of pyrazole-containing amides and ureas is a common strategy in medicinal chemistry. mdpi.comnih.gov For instance, the reaction of an aminopyrazole with phosgene (B1210022) can produce a pyrazole isocyanate, which is then coupled with various amines to generate a diverse set of urea derivatives. columbia.edu This synthetic pathway highlights the role of isocyanates like this compound as critical intermediates for creating molecules with potential kinase inhibitory activity or other therapeutic effects. columbia.edu The adaptability of the pyrazole scaffold allows for its incorporation into a multitude of molecular designs aimed at developing new drugs. nih.govscispace.com

Investigational Studies on Enzyme Inhibition Mechanisms

The derivatives of this compound, particularly its urea adducts, are subjects of significant interest for their potential to inhibit various enzymes implicated in disease.

The isocyanate functional group (-N=C=O) is an electrophilic moiety that can react with nucleophilic residues on proteins, such as the hydroxyl group of serine or the thiol group of cysteine. This process, known as carbamoylation, results in the formation of a covalent carbamate linkage, which can lead to irreversible enzyme inhibition. While specific studies detailing the carbamoylating potential of this compound are not extensively documented in the provided context, the formation of stable urea linkages with amine-containing molecules is a primary application of this reactivity. nih.govnih.gov The central urea group in many enzyme inhibitors acts as a transition state mimic, forming strong hydrogen bonds within the enzyme's active site. nih.gov For example, the urea's oxygen atom can form two hydrogen bonds with tyrosine residues, while a urea N-H group can act as a hydrogen bond donor to an aspartate residue, anchoring the inhibitor in the catalytic pocket. nih.gov

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing conditions like hypertension and inflammation. nih.govnih.gov The enzyme metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibiting sEH preserves EET levels, exerting protective effects. nih.gov Urea-based compounds are among the most potent classes of sEH inhibitors, and incorporating a pyrazole ring into these structures has proven to be a successful strategy. nih.govacs.orgnih.gov

Researchers have designed and synthesized dual inhibitors that target both cyclooxygenase-2 (COX-2) and sEH by combining a 1,5-diarylpyrazole group with a urea moiety. acs.orgnih.gov The urea portion of the molecule is critical for binding to the sEH active site. Studies on structure-activity relationships have shown that the nature of the substituents on the pyrazole and the length of the linker connecting it to the urea group significantly influence inhibitory potency and selectivity. acs.orgnih.gov Adamantyl-containing 1,3-disubstituted ureas that also feature a 1,3,5-disubstituted pyrazole fragment have been reported as highly potent sEH inhibitors, with inhibitory activities in the nanomolar range. nih.gov

Table 1: Examples of Pyrazole-Urea Scaffolds as sEH Inhibitors

| Compound Class | Key Structural Features | Reported Activity | Reference(s) |

|---|---|---|---|

| 1,5-Diarylpyrazole-Ureas | Diarylpyrazole linked to urea via a three-methylene chain | Potent and selective dual COX-2/sEH inhibition | acs.org, nih.gov |

| Adamantyl-Pyrazole-Ureas | 1,3,5-disubstituted pyrazole with an adamantyl-urea moiety | Inhibitory activity in the range of 16.2 to 50.2 nmol/L | nih.gov |

This table is for illustrative purposes and shows the activity of related compound classes.

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion. nih.gov Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a crucial strategy in treating type 2 diabetes mellitus. nih.govacs.org Various heterocyclic compounds, including those with pyrazole and urea motifs, have been investigated for this purpose.

Hybrid molecules containing pyrazoline (a related scaffold) and acyl thiourea (B124793) moieties have been synthesized and shown to inhibit both α-amylase and α-glucosidase. nih.gov Similarly, novel series of 1,2,4-triazole-bearing bis-hydrazones have demonstrated dual inhibitory activities against these enzymes, with some compounds showing greater potency than the standard drug, acarbose. acs.org Structure-activity relationship (SAR) studies on these derivatives indicate that the presence and position of electron-withdrawing groups can significantly enhance inhibitory effects. acs.org While direct studies on urea derivatives of this compound were not found, the proven success of related pyrazole and urea-containing structures suggests this is a promising area for future investigation. acs.orgnih.govresearchgate.net

Table 2: α-Amylase and α-Glucosidase Inhibition by Related Heterocyclic Derivatives

| Compound Series | Target Enzymes | Range of IC₅₀ Values | Reference |

|---|---|---|---|

| Triazole-bearing bis-hydrazones | α-Amylase | 0.70 - 35.70 µM | acs.org |

| Triazole-bearing bis-hydrazones | α-Glucosidase | 1.10 - 30.40 µM | acs.org |

| Pyrazoline linked acyl thioureas | α-Amylase | Potent inhibitor identified (IC₅₀ = 90.3 ± 1.08 µM) | nih.gov |

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Modulatory Effects on Cellular Pathways and Responses

Beyond direct enzyme inhibition, derivatives synthesized from this compound have the potential to modulate complex cellular processes, an area of active research in oncology.

Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with resistance to both chemotherapy and radiotherapy. Compounds that can increase the sensitivity of hypoxic cancer cells to these treatments are known as chemosensitizers and radiosensitizers. The isocyanate group's ability to form urea and carbamate adducts can be exploited in this context. While specific research on this compound as a sensitizer (B1316253) is limited, the broader class of pyrazole derivatives has been extensively studied for anticancer properties, including the inhibition of kinases involved in cell cycle regulation and survival pathways. nih.govmdpi.comsemanticscholar.org The development of pyrazole-based kinase inhibitors, for example, is a major focus in oncology research. nih.gov The underlying principle involves designing molecules that can interfere with the cellular mechanisms that cancer cells use to survive under stress, such as that induced by hypoxia or cancer treatments. The potential for pyrazole-urea derivatives to act as sensitizers remains a plausible and important direction for future research.

Hypoxic Cell Cytotoxicity Investigations

A review of available scientific literature does not provide specific research findings regarding the investigation of "this compound" for hypoxic cell cytotoxicity. Research into the cytotoxic effects of pyrazole derivatives on cancer cells under hypoxic (low oxygen) conditions, a state common in solid tumors and associated with treatment resistance, is an ongoing area of interest. However, specific data for the titled compound is not publicly documented in the reviewed sources.

Broader Pharmacological Activities of Pyrazole Derivatives under Investigation

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous established therapeutic agents. nih.govnih.gov This five-membered heterocyclic ring containing two adjacent nitrogen atoms is a versatile structure, and its derivatives are investigated for a wide array of pharmacological activities. nih.govnih.govmdpi.com Researchers continue to synthesize and evaluate novel pyrazole derivatives, exploring their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective agents, among other applications. mdpi.comnih.govresearchgate.net

Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents. nih.govmdpi.com A significant number of compounds based on this scaffold have been developed and studied for their ability to mitigate inflammation and pain. sciencescholar.us

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—mediators of inflammation and pain. nih.gov Marketed drugs such as Celecoxib are well-known examples of pyrazole-containing selective COX-2 inhibitors. nih.gov

Recent research continues to build on this foundation, with studies focusing on novel derivatives with potent and selective activities.

FR140423: This novel pyrazole derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, demonstrated potent, dose-dependent anti-inflammatory effects in carrageenin-induced paw edema models, being two- to three-fold more potent than indomethacin (B1671933). nih.gov It is a highly selective COX-2 inhibitor, showing 150 times more selectivity for COX-2 over COX-1 in recombinant human enzyme assays. nih.gov

Thiophene-Fused Pyrazoles: In one study, the fusion of thiophene (B33073) and pyrazole moieties led to derivatives with significant analgesic and anti-inflammatory action. nih.gov Compounds designated as 5e, 5f, and 6d proved to be potent analgesics in in-vivo testing. nih.gov

Pyrazoline Derivatives: A study comparing pyrazole and pyrazoline derivatives found that pyrazolines were generally more potent as anti-inflammatory agents. mdpi.com Specifically, compound 2d was active in an anti-adjuvant-induced disease model, while compound 2e exhibited notable nociception inhibition. mdpi.com

Table 1: Selected Pyrazole Derivatives with Anti-inflammatory and Analgesic Activity

| Compound/Derivative Class | Reported Activity | Mechanism of Action Highlighted | Reference |

|---|---|---|---|

| FR140423 | Potent anti-inflammatory and analgesic effects; 2-3x more potent than indomethacin in paw edema model. | Selective COX-2 Inhibition (150-fold selectivity over COX-1). | nih.gov |

| Thiophene-Fused Pyrazoles (Compounds 5e, 5f, 6d) | Proved to be potent analgesics in in-vivo studies. | Not specified. | nih.gov |

| Pyrazoline Derivatives (Compounds 2d, 2e) | Inhibition of carrageenin-induced paw edema and nociception. | Lipoxygenase inhibition. | mdpi.com |

The structural versatility of the pyrazole ring allows for the development of derivatives with significant activity against microbial pathogens and various cancer cell lines. mdpi.comnbinno.com This has made the pyrazole scaffold a focal point for the discovery of new therapeutic agents to combat infectious diseases and cancer. nbinno.comastate.edu

Antimicrobial Research: Pyrazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. mdpi.comnbinno.com

One pyrazole derivative was reported to possess potent antibacterial activity and selective inhibitory action against bacterial topoisomerases, with a Minimum Inhibitory Concentration (MIC) of 1–2 µg/mL against MRSA, PRSA, and VRE. mdpi.com

A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were synthesized and evaluated, with one compound emerging as a particularly potent antimicrobial agent. nih.gov

In another study, synthesized pyrazole derivatives containing 1,2,4-triazoles and benzoxazoles were identified as potent antimicrobial agents. semanticscholar.org

Anticancer Research: Numerous studies have highlighted the potential of pyrazole derivatives to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with critical signaling pathways in cancer cells. nbinno.comrsc.org

A novel pyrazole derivative, PTA-1, was found to have potent cytotoxic effects against a panel of cancer cell lines, inducing apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. nih.gov

Research on pyrazole-based azoles showed that compounds 17a and 17b exhibited high potency against the A549 lung cancer cell line, with IC50 values of 4.47 ± 0.3 and 3.46 ± 0.6 μg/mL, respectively. rsc.org

Another study synthesized pyrano[2,3-c]pyrazoles, with compound 50h showing the highest potency against renal (786-0) and breast (MCF-7) cancer cell lines, with IC50 values of 9.9 ± 1.33 μg/mL and 31.87 ± 8.22 μg/mL, respectively. rsc.org

Four pyrazole derivatives (TOSIND, PYRIND, METPYRIND, and DIPYR) demonstrated cytotoxic effects in human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. researchgate.net

Table 2: Selected Pyrazole Derivatives in Anticancer Research

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Induces apoptosis at low micromolar concentrations. | nih.gov |

| Pyrazole-based azole (17b) | A549 (Lung) | 3.46 ± 0.6 μg/mL | rsc.org |

| Pyrano[2,3-c]pyrazole (50h) | 786-0 (Renal) | 9.9 ± 1.33 μg/mL | rsc.org |

| Pyrano[2,3-c]pyrazole (50h) | MCF-7 (Breast) | 31.87 ± 8.22 μg/mL | rsc.org |

| TOSIND, PYRIND, etc. | MCF7 and MDA-MB-231 (Breast) | Demonstrated cytotoxic effects. | researchgate.net |

Beyond the more extensively studied areas, the pyrazole scaffold is a promising platform for developing agents with other therapeutic properties. nih.govnih.gov

Antiviral: Pyrazole derivatives have been described as potential antiviral agents in several reviews of their pharmacological properties. nih.govmdpi.com

Antidiabetic: The pyrazole chemical nature is being explored for its antidiabetic effects. researchgate.net Certain pyrazole-1,2,3-triazole hybrids have been developed and evaluated for their glucosidase inhibitory effects, a mechanism relevant to managing diabetes. researchgate.net

Neuroprotective: Pyrazole-based compounds have shown potential neuroprotective benefits in preclinical research. researchgate.net Studies suggest they may contribute to lowering the generation of amyloid-beta plaque and protecting neurons from oxidative stress, which are key pathological processes in Alzheimer's disease. researchgate.net

Anticonvulsant: The anticonvulsant activity of pyrazole derivatives has been a subject of investigation. nih.gov In one study, a series of newly synthesized pyrazolone (B3327878) derivatives (11a, 11b, 11d) exhibited a remarkable protective effect against seizures induced by pentylenetetrazole (PTZ) in mice. nih.govbohrium.com Another study designed and tested substituted pyrazoles, identifying one compound (7h) as a potent anticonvulsant agent that also reduces oxidative stress and inflammation. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity of the Isocyanate Group

No specific quantum chemical studies on the electronic structure and reactivity of the isocyanate group in 4-(isocyanatomethyl)-1-methyl-1H-pyrazole have been reported. Such studies, often employing Density Functional Theory (DFT), would be instrumental in understanding the charge distribution, molecular orbital energies (HOMO-LUMO gap), and the electrophilic/nucleophilic character of the isocyanate moiety attached to the methyl-pyrazole core. These calculations could provide insights into its potential reactivity with nucleophiles like alcohols, amines, and water.

Molecular Dynamics Simulations of Reaction Pathways and Mechanisms

There are no published molecular dynamics (MD) simulations that specifically model the reaction pathways and mechanisms of this compound. MD simulations could theoretically be used to explore the conformational landscape of the molecule and to simulate its interaction with other reactants in a solvent environment, providing a dynamic picture of potential reaction coordinates and transition states.

Computational Modeling of Polymerization and Crosslinking Processes

Specific computational models detailing the polymerization and crosslinking processes of this compound are absent from the scientific literature. Given the reactivity of the isocyanate group, this compound could potentially undergo polymerization or act as a crosslinker. Computational modeling would be a valuable tool to predict the properties of resulting polymeric materials.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

While Structure-Activity Relationship (SAR) studies are common for various pyrazole (B372694) derivatives in drug discovery, no computational SAR studies have been specifically published for this compound. mdpi.comresearchgate.net Computational SAR would involve modeling how modifications to the this compound structure affect a particular biological activity, which first requires the identification of such an activity.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Molecular Docking for Biological Activity Prediction

There is a lack of in silico ADME predictions and molecular docking studies specifically for this compound in the public domain. General in silico tools can be used to predict the pharmacokinetic properties and potential biological targets of novel compounds. nih.gov Molecular docking, in particular, could screen for potential interactions with protein binding sites, but this requires a target protein to be identified. semanticscholar.org

Future Perspectives and Emerging Research Avenues

Development of Novel Green Synthetic Methodologies for Pyrazole (B372694) Isocyanates

Traditional synthesis routes for pyrazoles and their derivatives, including isocyanates, often rely on harsh reaction conditions, volatile organic solvents, and hazardous reagents like phosgene (B1210022). sci-hub.sevulcanchem.com These methods pose significant environmental and safety concerns. Consequently, a major research thrust is the development of green and environmentally benign synthetic methodologies. researchgate.net The principles of green chemistry, such as waste minimization, use of renewable resources, and energy efficiency, are guiding the innovation of new synthetic protocols. ijprt.org

Emerging green techniques for pyrazole synthesis that can be adapted for isocyanate derivatives include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times, increase product yields, and often allow for solvent-free conditions. sci-hub.senih.gov

Catalyst-Free and Solvent-Free Reactions : Conducting reactions at room temperature without the need for catalysts or organic solvents represents an ideal green synthetic approach. sci-hub.se

Use of Green Solvents and Catalysts : The replacement of toxic solvents with environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG) is a key focus. researchgate.netnih.gov Similarly, heterogeneous nanocatalysts, such as nano-ZnO, are being explored because they are highly efficient and easily recyclable. researchgate.net

The goal is to create economically favorable and sustainable methods that reduce the environmental footprint associated with producing these valuable chemical building blocks. sci-hub.se

| Green Synthesis Technique | Key Advantages | Relevant Research Focus |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. nih.gov | One-pot multicomponent reactions for heterocyclic synthesis. nih.gov |

| Ultrasonication | Enhanced reaction rates through acoustic cavitation. researchgate.net | Alternative energy source for pyrazole synthesis. researchgate.net |

| Aqueous Media Synthesis | Use of a universal, non-toxic solvent. researchgate.net | Condensation reactions at ambient temperature. researchgate.net |

| Catalyst-Free Conditions | Simplifies purification, reduces toxic waste. mdpi.com | Eco-friendly condensation reactions. mdpi.com |

| Recyclable Catalysts | Reduces cost and environmental impact. researchgate.netresearchgate.net | Nano-ZnO and PEG-400 for heterocyclic synthesis. researchgate.netresearchgate.net |

Advanced Applications in Smart Materials and Responsive Polymeric Systems

The isocyanate group (-N=C=O) is highly reactive, particularly towards nucleophiles like alcohols and amines, forming stable urethane (B1682113) and urea (B33335) linkages, respectively. vulcanchem.com This reactivity is central to its application in polymer chemistry. A significant area of emerging research is the use of pyrazole isocyanates in the fabrication of "smart materials" and responsive polymeric systems—materials designed to change their properties in response to external stimuli like temperature.

One innovative strategy involves using pyrazole derivatives as "blocking agents" for isocyanates. mdpi.com The pyrazole-isocyanate bond is thermally reversible, meaning it is stable at ambient temperatures but dissociates upon heating. This allows for the creation of controlled, low-temperature curing systems for coatings and adhesives. mdpi.comresearchgate.net For example, clearcoats for the automotive industry can be formulated with pyrazole-blocked isocyanates, which remain unreactive until heated to a specific deblocking temperature, at which point the isocyanate group is released to crosslink the polymer network. researchgate.net

Furthermore, the reversible nature of pyrazole-urea bonds is being exploited to create dynamic covalent polyureas. nih.gov These materials exhibit excellent mechanical properties and can be recycled upon heating, paving the way for more sustainable and adaptive plastics. nih.gov

| Application Area | Role of Pyrazole Isocyanate | Key Feature / Advantage |

| Automotive Clearcoats | Forms a blocked isocyanate crosslinker. mdpi.com | Enables low-temperature curing upon thermal deblocking. mdpi.comresearchgate.net |

| Responsive Polymers | Creates thermally reversible pyrazole-urea bonds. nih.gov | Allows for material recycling and molecular-level blending. nih.gov |

| Polyurethane Synthesis | Acts as a monomer for polymer crosslinking. vulcanchem.com | Forms durable networks with enhanced thermal stability. vulcanchem.com |

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

The pyrazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs. nih.govnih.govrsc.org Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The future of pyrazole-based drug design lies in achieving greater target specificity to enhance therapeutic efficacy and reduce side effects.

The isocyanate group offers a unique advantage in this pursuit. Its electrophilic nature allows it to act as a reactive handle for forming covalent bonds with specific amino acid residues (such as cysteine) within the active site of a target protein or enzyme. vulcanchem.com This covalent modification can lead to irreversible inhibition, resulting in prolonged duration of action and high potency.

Future research will focus on:

Identifying Specific Targets : Using proteomics and activity-based protein profiling to identify the precise biological targets of pyrazole isocyanates.

Structure-Activity Relationship (SAR) Studies : Systematically modifying the pyrazole scaffold to understand how structural changes influence binding affinity and covalent reactivity. rsc.org

Computational Modeling : Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict binding modes and design more selective inhibitors. researchgate.net

A deeper mechanistic understanding will enable the rational design of next-generation covalent inhibitors for diseases ranging from cancer to inflammatory disorders. nih.govrsc.org

Design and Synthesis of New Pyrazole-Based Scaffolds with Tunable Isocyanate Functionality

The versatility of pyrazole chemistry allows for extensive modification of the heterocyclic ring. mdpi.com This provides a powerful platform for designing novel chemical scaffolds where the electronic properties, and therefore the reactivity, of the isocyanate group can be precisely tuned. By introducing electron-withdrawing or electron-donating substituents at different positions on the pyrazole ring, chemists can modulate the electrophilicity of the isocyanate carbon.

This "tunability" is critical for optimizing a molecule for a specific application:

In Drug Discovery : The reactivity of the isocyanate can be fine-tuned to match the nucleophilicity of a target residue in a protein, maximizing selectivity and minimizing off-target reactions. nih.gov

In Materials Science : The deblocking temperature of pyrazole-blocked isocyanates can be adjusted by altering the substituents on the pyrazole ring, allowing for the design of custom curing systems for different applications. mdpi.com

Research in this area involves the synthesis of libraries of pyrazole derivatives with diverse functionalities, followed by systematic evaluation of their reactivity and performance in biological or material contexts. beilstein-journals.orgmdpi.comnih.gov This approach accelerates the discovery of novel compounds with tailored properties. mdpi.comrsc.org

Exploration of Pyrazole Isocyanates in Emerging Fields such as Sensing and Bio-imaging

Fluorescent pyrazole derivatives are gaining significant attention as probes for bio-imaging and as chemosensors for detecting ions and biomolecules. nih.govwordpress.com The pyrazole scaffold often serves as the core of a fluorophore, and its photophysical properties can be modulated by chemical modifications.

The reactive isocyanate group of 4-(isocyanatomethyl)-1-methyl-1H-pyrazole presents an opportunity to develop novel sensors and imaging agents. The isocyanate can serve as a binding site or a reactive probe for specific analytes. Upon reaction with a target molecule (e.g., an amine or thiol group on a protein), the local chemical environment of the pyrazole fluorophore would change, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). semanticscholar.org

Potential applications include:

Sensing : Designing colorimetric or fluorescent sensors for biologically important anions or small molecules. semanticscholar.org

Bio-imaging : Developing probes that can covalently label specific proteins or subcellular structures within living cells, enabling real-time visualization of biological processes. nih.gov

Drug Delivery : Attaching the pyrazole isocyanate to a drug molecule to monitor its localization and release within cells.

This research avenue combines the synthetic versatility of pyrazole chemistry with the principles of fluorescence spectroscopy to create powerful new tools for diagnostics and biomedical research. wordpress.com

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(isocyanatomethyl)-1-methyl-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves introducing the isocyanatomethyl group onto the pyrazole core. A common approach is nucleophilic substitution using reagents like phosgene derivatives (e.g., triphosgene) or isocyanate precursors under anhydrous conditions. For example:

- Step 1: React 1-methyl-1H-pyrazole with a chloromethylating agent (e.g., ClCH₂I) to form 4-(chloromethyl)-1-methyl-1H-pyrazole.

- Step 2: Substitute the chloride with an isocyanate group using a reagent like NaN₃ followed by Staudinger reaction or direct treatment with triphosgene in dichloromethane at 0–5°C .

Critical Conditions: - Maintain anhydrous environments to prevent hydrolysis of the isocyanate group.

- Use inert gas (N₂/Ar) to avoid oxidation.

- Optimize reaction time (typically 6–12 hrs) and temperature (0–25°C) to minimize side reactions.

Basic: How can structural characterization of this compound be performed using spectroscopic techniques?

Answer:

Key analytical methods include:

- FTIR Spectroscopy: Detect the isocyanate (-NCO) stretch at ~2270 cm⁻¹ .

- ¹H/¹³C NMR: Identify pyrazole ring protons (δ 7.5–8.0 ppm for aromatic H) and methyl/isocyanatomethyl groups (δ 3.0–3.5 ppm for -CH₂-NCO) .

- HRMS: Confirm molecular weight (C₆H₇N₃O, theoretical [M+H]⁺: 154.0618).